Acutumine
Overview
Description
Acutumine is a tetracyclic chloroalkaloid isolated from the roots of the Chinese moonseed plant, Sinomenium acutum. This compound is known for its unique structure, which includes a chlorine atom attached to a congested carbon skeleton. This compound exhibits selective cytotoxicity to cultured human T-cells and has shown memory-enhancing properties in the Wistar rat model .
Scientific Research Applications
Acutumine has several scientific research applications, including:
Mechanism of Action
Future Directions
The biosynthesis of Acutumine in Menispermaceae plants is a subject of ongoing research . Understanding how these plants perform chemically challenging halogenation chemistry could open avenues for expanding plant chemodiversity through halogenation and azidation biochemistry . This could potentially lead to the development of novel halogenated compounds for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Acutumine has been achieved through various synthetic routes. One notable method is the Herzon synthesis, which involves the intramolecular Sakurai cyclization of an allylic silane to form the tetracyclic structure. The synthesis begins with the preparation of an alkyne intermediate, followed by a series of steps including conjugate silylation, triflate formation, and stannylation. The final steps involve selective reduction and hydrogenation to yield this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the current knowledge is derived from laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Acutumine undergoes various chemical reactions, including:
Reduction: Selective reduction of ketones in this compound can be performed using rhodium catalysts.
Substitution: The chlorination of allylic alcohols in this compound involves invertive displacement, a key step in its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Oxaziridines
Reducing Agents: Rhodium catalysts
Substitution Reagents: Chlorinating agents
Major Products: The major products formed from these reactions include various intermediates that lead to the final tetracyclic structure of this compound.
Comparison with Similar Compounds
Acutumine is unique due to its tetracyclic structure and the presence of a chlorine atom. Similar compounds include:
Dechlorothis compound: Lacks the chlorine atom but shares a similar tetracyclic structure.
Sinomenine: Another alkaloid from Sinomenium acutum, known for its immunosuppressive and anti-inflammatory properties.
Magnoflorine: An alkaloid with similar bioactivities, including anti-inflammatory and cytotoxic effects.
This compound stands out due to its selective cytotoxicity to T-cells and memory-enhancing properties, which are not as prominent in the other compounds.
Properties
IUPAC Name |
(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRARBVZZKCGJ-FMAJMWNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17088-50-5 | |
Record name | (-)-Acutumine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17088-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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